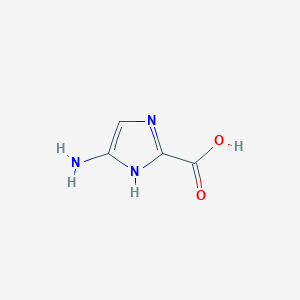
1-(2-Chloro-3-fluorophenyl)ethanone
Übersicht
Beschreibung
1-(2-Chloro-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6ClFO and a molecular weight of 172.58 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 3 positions, respectively. This compound is used in various chemical syntheses and has applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-3-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 1-(2-Chloro-3-fluorophenyl)ethanone is currently unknown due to the lack of research on this specific compound . It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .
Biochemische Analyse
Biochemical Properties
1-(2-Chloro-3-fluorophenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to prepare novel 6-aminofuro[3,2-c]pyridines, which are potent inhibitors of cMET and RON kinases . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific kinases suggests its potential role in modulating cellular signaling pathways, which can lead to changes in gene expression and metabolic activities .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to inhibit cMET and RON kinases indicates its potential to interfere with signaling pathways at the molecular level, leading to downstream effects on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific storage conditions, such as 2-8°C . Long-term effects on cellular function observed in in vitro or in vivo studies are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are important considerations. Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in preparing novel inhibitors of cMET and RON kinases highlights its involvement in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics. The compound’s interactions with transporters or binding proteins can affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Chloro-3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(2-chloro-3-fluorophenyl)ethanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield 1-(2-chloro-3-fluorophenyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 1-(2-chloro-3-fluorophenyl)ethanoic acid.
Reduction: 1-(2-chloro-3-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Chloro-2-fluorophenyl)ethanone
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
- 2-Chloro-1-(3-fluorophenyl)ethanone
Comparison: 1-(2-Chloro-3-fluorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different physicochemical properties and biological effects, making it a valuable compound for targeted research and development .
Eigenschaften
IUPAC Name |
1-(2-chloro-3-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5(11)6-3-2-4-7(10)8(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXXXDDQBMAZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565734 | |
| Record name | 1-(2-Chloro-3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161957-57-9 | |
| Record name | 1-(2-Chloro-3-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-3-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(N-Benzyl-N-methyl)aminomethyl]cyclohexanone](/img/structure/B127759.png)
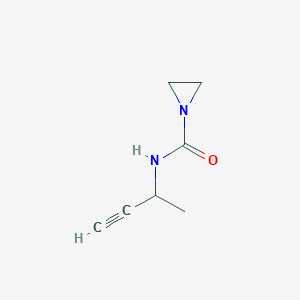
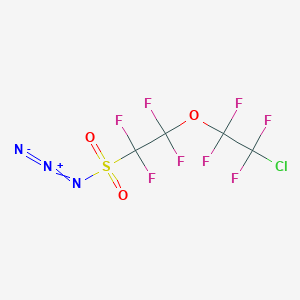
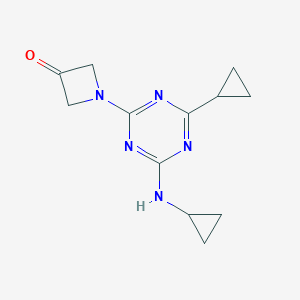
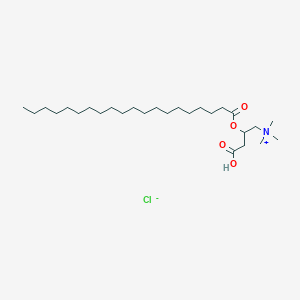

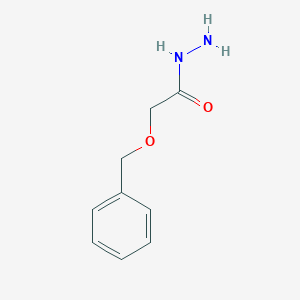
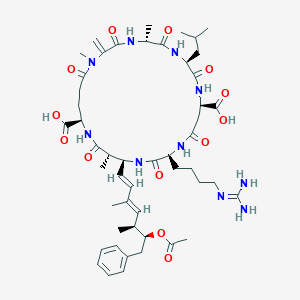

![Trisodium;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B127786.png)

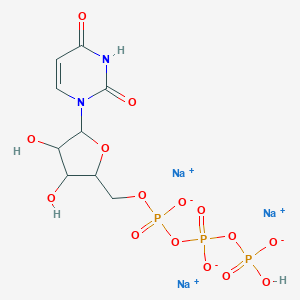
![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)
